![molecular formula C11H19NO2S B6318899 t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1520084-33-6](/img/structure/B6318899.png)
t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
The compound “t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate” is complex, with a bicyclic scaffold at its core . The InChI code for a similar compound, tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ .Scientific Research Applications
Enantioselective Synthesis
This compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities, making this application significant for pharmaceutical synthesis.
Nematicidal Activity
Researchers have synthesized novel compounds combining tropane (which includes the 8-azabicyclo[3.2.1]octane structure), lactam, and imine moieties to screen against root-knot nematodes and pinewood nematodes . This showcases its potential use in developing new pesticides.
Serotonin Receptor Antagonism
Substituted hexahydroazepinylbenzamides, which share structural similarities with t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate, have been reported to have high affinity for 5-HT3 receptors . This suggests possible applications in designing drugs that target these receptors.
Prokinetic Activity
Derivatives of N-azabicyclo-octaneisoindolin-1-one, related to the compound , exhibited prokinetic activity by acting as mammalian 5-HT3 receptor antagonists . This indicates potential applications in gastrointestinal motility disorders.
Stability Enhancement
The introduction of lactam into compounds structurally related to t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate has been reported to increase stability . This could be beneficial in pharmaceutical formulations where increased shelf-life is desired.
Pesticide Development
The compound’s structure is considered for novel pesticide development due to its performance as a pharmacophore and its activity against certain pests’ serotonin receptors .
Future Directions
The future directions for research on “t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate” and similar compounds likely involve further exploration of their synthesis and biological activities. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a key structural feature of many biologically active compounds, and research directed towards the preparation of this basic structure in a stereoselective manner continues to be an area of interest .
Mechanism of Action
Target of Action
The primary target of t-Butyl 3-thia-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of t-Butyl 3-thia-8-azabicyclo[32It can be inferred that the compound may interact with its targets in a manner similar to other tropane alkaloids, given its structural similarity .
Biochemical Pathways
The specific biochemical pathways affected by t-Butyl 3-thia-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
The molecular and cellular effects of t-Butyl 3-thia-8-azabicyclo[32It’s known that compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, display a wide array of interesting biological activities .
properties
IUPAC Name |
tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-15-6-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMYIYCDDWSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate |
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